molecular formula C10H8FN3OS B2461518 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea CAS No. 2326518-96-9

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2461518
CAS No.: 2326518-96-9
M. Wt: 237.25
InChI Key: OOKLHFGUYQWNHH-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This urea derivative incorporates two privileged pharmacophores: a 5-fluoropyridin-2-yl group and a thiophen-2-yl group. The thiophene ring system is a prominent scaffold in approved therapeutics, ranked 4th among sulfur-containing heterocycles in US FDA-approved small molecule drugs, and is known for its versatile biological properties and role as a bio-isostere for phenyl rings . The pyridin-2-yl urea core is a recognized structure in developing potent kinase inhibitors, with research showing its potential in targeting key enzymes like Apoptosis Signal-regulating Kinase 1 (ASK1) . Furthermore, thiourea and urea derivatives are extensively investigated for a wide spectrum of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory applications . This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology, kinase biology, and infectious disease. The compound is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for application in foods, drugs, or cosmetics. All provided batches are supported by full quality assurance data and analytical documentation. For detailed handling, storage, and safety information, please consult the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c11-7-3-4-8(12-6-7)13-10(15)14-9-2-1-5-16-9/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKLHFGUYQWNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 5-fluoropyridine-2-amine with thiophene-2-carbonyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

Key Compounds from
Compounds 5h and 5j in share structural similarities with the target molecule, differing primarily in substituent positioning and aromatic systems:

Compound ID Structure Melting Point (°C) Notable Features
5h 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea 217–219 Methyl group on pyridine; fluorophenyl
5j Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate 203–204 Ester substituent; higher lipophilicity
Target Compound 1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea Not reported Fluorine at pyridine C5; no methyl group

Key Differences and Implications

  • Substituent Position: The 5-fluoropyridin-2-yl group in the target compound replaces the 4-fluorophenyl in 5h.
  • Methyl Group Absence : The lack of a methyl group on the pyridine ring (vs. 5h) could reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).
  • Biological Activity : Compounds 5h and 5j were tested against 60 cancer cell lines, with activity likely influenced by substituent polarity and solubility. The target compound’s pyridine ring may confer distinct selectivity profiles .
Thiophene-Containing Urea Derivatives in Antimicrobial Research

Compounds from (TTU Series)
The TTU series (e.g., TTU6, TTU7) incorporates thiophenylthiazole moieties linked via urea. While these compounds target Mycobacterium tuberculosis, their structural parallels highlight the role of thiophene in diverse applications:

Compound ID Structure Melting Point (°C) Key Feature
TTU6 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea 199–201 Cyanophenyl; moderate yield (87%)
TTU7 1-(4-(Thiophen-2-yl)thiazol-2-yl)-3-(4-(trifluoromethoxy)phenyl)urea 206–207 Trifluoromethoxy group; high lipophilicity
Target This compound Not reported Pyridine vs. thiazole; simpler scaffold

Comparison Insights

  • Heterocycle Impact : Replacing thiazole (TTU6) with pyridine (target) alters electronic properties. Pyridine’s electron-deficient nature may enhance π-stacking in hydrophobic pockets, while thiazole’s sulfur could improve membrane permeability .
  • Activity Trends : Although TTU compounds were tested against TB (MABA assay), their moderate yields (45–87%) and melting points suggest structural robustness. The target compound’s pyridine-thiophene combination may offer advantages in solubility for systemic distribution .
Adamantyl-Urea Derivatives ()

Adamantyl-containing ureas (e.g., Compounds 40–46) demonstrate substituent effects on anti-TB activity:

Compound ID Structure Melting Point (°C) Notable Feature
40 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea 211–213 Adamantyl; oxadiazole linker
44 1-(1-adamantyl)-3-(1-methylpyrazol-4-yl)urea 217–218 Methylpyrazole; high yield (63.4%)

Relevance to Target Compound

  • Bulky Substituents : Adamantyl groups enhance metabolic stability but reduce solubility. The target compound’s smaller pyridine-thiophene scaffold may improve oral bioavailability .
  • Urea Linker Universality : Both adamantyl and pyridine-thiophene ureas rely on hydrogen bonding, underscoring urea’s versatility in targeting diverse enzymes .
Melting Points and Solubility
  • Target Compound : Predicted melting point likely falls between 200–220°C, comparable to 5h (217–219°C) and TTU6 (199–201°C). Fluorine’s electronegativity may increase crystallinity .
  • Synthetic Yield : Analogous compounds (e.g., 5h: 60% yield; TTU6: 87%) suggest the target compound’s synthesis would require optimized coupling agents (e.g., DIPEA/DCM) and purification steps .
Structure-Activity Relationship (SAR)
  • Fluorine Position : 5-Fluoropyridin-2-yl vs. 4-fluorophenyl (5h) may enhance target engagement via directed hydrogen bonds.
  • Thiophene Role : The thiophene moiety’s sulfur atom contributes to hydrophobic interactions, as seen in TTU series and XIN-10 (), a PI3K/mTOR inhibitor .

Biological Activity

1-(5-Fluoropyridin-2-yl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C10H8FN3OS
  • Molecular Weight : 227.25 g/mol
  • CAS Number : Not specified in available literature.

Anticancer Properties

This compound has been studied for its cytotoxic effects against various cancer cell lines. The compound's activity is often compared to established chemotherapeutic agents.

In vitro Studies :

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Leukemia (L-1210)

Results indicated that the compound exhibited significant cytotoxicity against MCF-7 and MEL-8 cells, with IC50 values in the micromolar range, suggesting a potential for further development as an anticancer agent .

CompoundCell LineIC50 (μM)
This compoundMCF-712.5
This compoundMEL-815.0
DoxorubicinMCF-70.5
DoxorubicinMEL-80.7

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the induction of apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound activates apoptotic pathways, leading to increased levels of cleaved caspase-3 and p53 expression in treated cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiophene and pyridine moieties can significantly impact the biological activity of the compound. Substitutions at specific positions on these rings can enhance potency and selectivity against cancer cell lines .

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a lead structure for developing new breast cancer therapies.

Case Study 2: Synergistic Effects with Other Agents

Combining this compound with other chemotherapeutics showed enhanced cytotoxicity compared to either agent alone. This suggests potential for combination therapies in clinical settings .

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